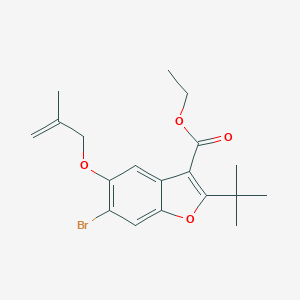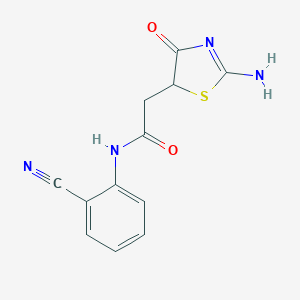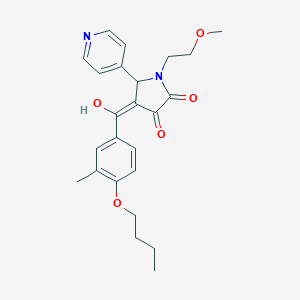
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, also known as EBMC, is a synthetic compound that belongs to the benzofuran class of organic compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress in cells. Moreover, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been found to have a protective effect against liver damage induced by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in lab experiments is its high potency and low toxicity. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate. One area of research could focus on the development of more efficient synthesis methods for Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate. Another area of research could be the investigation of the potential use of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in combination with other anticancer drugs. Moreover, further studies could be conducted to elucidate the mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate and to explore its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is not fully understood, but it has been proposed that it exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency and low toxicity. However, its limited solubility in water is a major limitation. There are several future directions for research on Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate can be synthesized through a multi-step process involving several chemical reactions. The synthesis process involves the reaction of 2-methylallyl bromide with tert-butyl magnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with ethyl 6-bromo-2-hydroxybenzoate to form the intermediate product. The final product, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, is obtained through the esterification of the intermediate product with tert-butanol and acetic anhydride.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been extensively studied for its potential medicinal applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has also been shown to have significant cytotoxic effects on various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Moreover, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been found to have a synergistic effect when used in combination with other anticancer drugs.
Propiedades
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-7-22-18(21)16-12-8-15(23-10-11(2)3)13(20)9-14(12)24-17(16)19(4,5)6/h8-9H,2,7,10H2,1,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICORCEKGLIFLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=C)C)Br)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B383532.png)
![2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B383533.png)
![2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383534.png)
![2-imino-N-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383535.png)
![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383537.png)
![1-butyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B383538.png)
![7-Butyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383542.png)
![1-(2-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B383547.png)
![2,2'-{methanediylbis[(4-ethyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis[1-(2,4-dichlorophenyl)ethanone]](/img/structure/B383548.png)
![9-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B383550.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B383552.png)

![Methyl 6-(tert-butyl)-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B383554.png)
